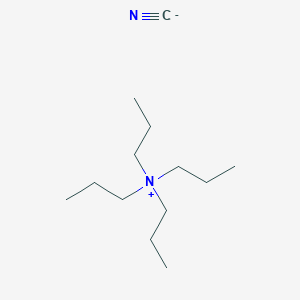

N,N,N-Tripropylpropan-1-aminium cyanide

説明

N,N,N-Tripropylpropan-1-aminium cyanide is a quaternary ammonium salt composed of a tripropyl-substituted propan-1-aminium cation paired with a cyanide anion. Its structure features a central nitrogen atom bonded to three propyl groups and a propylamine chain, forming a positively charged cation (C₁₂H₂₉N⁺), with cyanide (CN⁻) as the counterion .

Quaternary ammonium compounds (QACs) like this are widely used in industrial and biomedical applications due to their surfactant, antimicrobial, and phase-transfer catalytic properties.

特性

CAS番号 |

35082-01-0 |

|---|---|

分子式 |

C13H28N2 |

分子量 |

212.37 g/mol |

IUPAC名 |

tetrapropylazanium;cyanide |

InChI |

InChI=1S/C12H28N.CN/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-2/h5-12H2,1-4H3;/q+1;-1 |

InChIキー |

UOJLYQHYJJGUDV-UHFFFAOYSA-N |

正規SMILES |

CCC[N+](CCC)(CCC)CCC.[C-]#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

One-Pot Synthesis: The compound can be synthesized through a one-pot reaction involving the alkylation of propan-1-amine with propyl halides in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the removal of the halide ions.

Industrial Production Methods: Industrial production of N,N,N-Tripropylpropan-1-aminium cyanide involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions:

Substitution Reactions: N,N,N-Tripropylpropan-1-aminium cyanide can undergo nucleophilic substitution reactions, where the cyanide ion acts as a nucleophile, replacing other leaving groups in organic molecules.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides, under basic conditions, are commonly used. The reaction typically occurs at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products:

Substitution Reactions: The major products are typically alkylated derivatives of the starting materials.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include oxidized or reduced forms of the compound.

科学的研究の応用

Chemistry:

Catalysis: N,N,N-Tripropylpropan-1-aminium cyanide can be used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Antimicrobial Agents:

Industry:

Surfactants: It can be used in the formulation of surfactants and detergents due to its amphiphilic nature.

Electroplating: The compound may be employed in electroplating processes to improve the quality and uniformity of metal coatings.

作用機序

The mechanism of action of N,N,N-Tripropylpropan-1-aminium cyanide primarily involves its interaction with biological membranes. The quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In chemical reactions, the cyanide ion acts as a nucleophile, attacking electrophilic centers in organic molecules.

類似化合物との比較

Key Findings :

- The cyanide variant is expected to exhibit higher toxicity due to CN⁻ release, requiring stringent handling protocols .

- Chloride and hydroxide salts are more commonly used in industrial catalysis due to their stability and lower hazard profiles .

Analogs with Modified Alkyl Chains or Substituents

Variations in alkyl chain length or functional groups impact hydrophobicity, solubility, and bioactivity:

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。